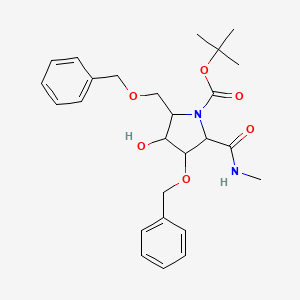
tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl group, hydroxyl group, and other substituents under controlled conditions. Common reagents include tert-butyl alcohol, phenylmethanol, and methyl isocyanate. Reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl
Propiedades
Fórmula molecular |
C26H34N2O6 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-2-(methylcarbamoyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C26H34N2O6/c1-26(2,3)34-25(31)28-20(17-32-15-18-11-7-5-8-12-18)22(29)23(21(28)24(30)27-4)33-16-19-13-9-6-10-14-19/h5-14,20-23,29H,15-17H2,1-4H3,(H,27,30) |
Clave InChI |
JYQWYURPQYGNFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(C(C(C1C(=O)NC)OCC2=CC=CC=C2)O)COCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


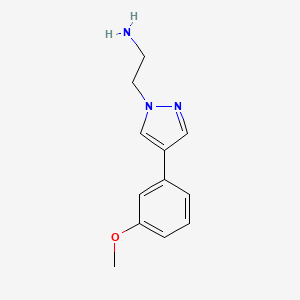


![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)

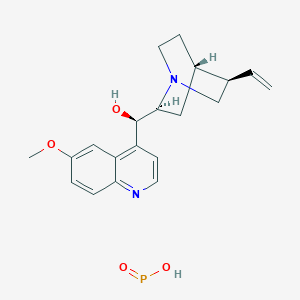

![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)


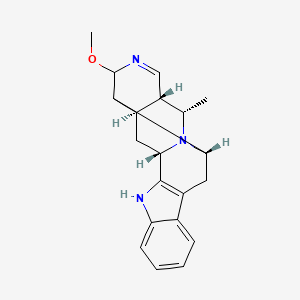
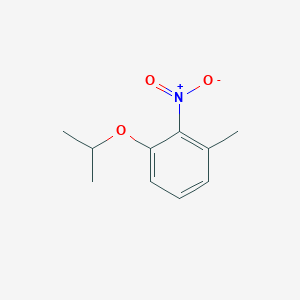
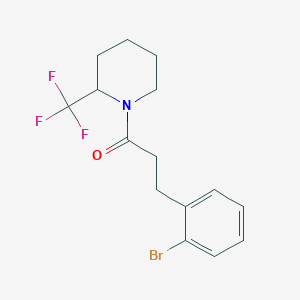
![Benzo[h]pentaphene](/img/structure/B14763217.png)
